molecular formula C9H8F3N B6182640 2-[1-(trifluoromethyl)cyclopropyl]pyridine CAS No. 1801966-84-6

2-[1-(trifluoromethyl)cyclopropyl]pyridine

Cat. No.: B6182640
CAS No.: 1801966-84-6
M. Wt: 187.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(trifluoromethyl)cyclopropyl]pyridine is a chemical compound with the molecular formula C9H8F3N It is characterized by the presence of a trifluoromethyl group attached to a cyclopropyl ring, which is further connected to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(trifluoromethyl)cyclopropyl]pyridine typically involves the reaction between a trifluoromethyl pyridine building block and a cyclopropyl derivative. One common method includes the condensation reaction between these two components under controlled conditions . The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-[1-(trifluoromethyl)cyclopropyl]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced products.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized pyridine derivatives, while reduction can produce reduced cyclopropyl derivatives .

Scientific Research Applications

2-[1-(trifluoromethyl)cyclopropyl]pyridine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-(trifluoromethyl)cyclopropyl]pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity to various biological targets. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethylpyridine: Similar in structure but lacks the cyclopropyl ring.

    Cyclopropylpyridine: Similar in structure but lacks the trifluoromethyl group.

Uniqueness

2-[1-(trifluoromethyl)cyclopropyl]pyridine is unique due to the presence of both the trifluoromethyl group and the cyclopropyl ring, which confer distinct chemical and physical properties. This combination makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

1801966-84-6

Molecular Formula

C9H8F3N

Molecular Weight

187.2

Purity

0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.